[RuCl(benzene)(R)-BINAP]Cl

Asymmetric Hydrogenation Diketene Reduction Lactone Synthesis

Researchers relying on reproducible asymmetric hydrogenation cannot substitute this catalyst with similar BINAP-Ru complexes-the η⁶-benzene ligand governs pre-activation kinetics and substrate scope differently from p-cymene or acetate analogs, directly impacting enantioselectivity. This exact precursor ensures consistent process performance for ketone, carboxylic acid, and allylic alcohol reductions. • 97% selectivity, 92% e.e. in diketene hydrogenation to chiral β-lactones • >99% e.e. at 0.1 mol% loading for aromatic ketones • Convenient in situ generation from [RuCl₂(benzene)]₂ dimer for HTS campaigns

Molecular Formula C50H38Cl2P2Ru
Molecular Weight 872.8 g/mol
CAS No. 126251-92-1
Cat. No. B160392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[RuCl(benzene)(R)-BINAP]Cl
CAS126251-92-1
Molecular FormulaC50H38Cl2P2Ru
Molecular Weight872.8 g/mol
Structural Identifiers
SMILESC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+]
InChIInChI=1S/C44H32P2.C6H6.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-2-4-6-5-3-1;;;/h1-32H;1-6H;2*1H;/q;;;;+2/p-2
InChIKeyZXBWEYDPYJZEFT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[RuCl(benzene)(R)-BINAP]Cl: Technical Baseline


[RuCl(benzene)(R)-BINAP]Cl (CAS 126251-92-1) is a well-defined, cationic ruthenium(II) complex bearing the chiral atropisomeric ligand (R)-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and a labile η⁶-benzene ligand [1]. This compound serves as a versatile and stable catalyst precursor for a broad range of asymmetric hydrogenation reactions, particularly those involving functionalized ketones, α,β-unsaturated carboxylic acids, and allylic alcohols, enabling the production of high-value chiral building blocks for pharmaceutical and fine chemical synthesis [2][3].

[RuCl(benzene)(R)-BINAP]Cl: Analog Substitution Risks


Substituting [RuCl(benzene)(R)-BINAP]Cl with structurally similar BINAP-Ru complexes is not scientifically advisable due to the profound impact of the η⁶-arene ligand on catalyst pre-activation kinetics, stability, and substrate scope. For instance, the benzene complex undergoes facile arene displacement to generate the active coordinatively unsaturated species, a process whose rate and efficiency can differ markedly from that of the analogous p-cymene derivative ([RuCl(p-cymene)(BINAP)]Cl) [1]. Furthermore, direct substitution with the neutral complex Ru(OAc)₂(BINAP) introduces a different halide/acetate ligand set that alters the catalyst's resting state and activation pathway, leading to divergent enantioselectivity and conversion profiles, as documented in comparative hydrogenation studies of geraniol [2]. Therefore, for applications where a specific catalytic profile has been established, sourcing the exact specified precursor is critical to ensuring consistent process performance and meeting purity targets for chiral intermediates .

[RuCl(benzene)(R)-BINAP]Cl: Quantitative Differentiation Evidence


Diketene Hydrogenation: Selectivity & Enantioselectivity

In the asymmetric hydrogenation of diketene to produce optically active 4-methyloxetan-2-one, a catalytic system derived from [RuCl(benzene)(R)-BINAP]Cl achieved a selectivity of up to 97% and an enantiomeric excess (e.e.) of 92% [1]. While a direct head-to-head comparator study is not available in the open literature for this specific substrate, this performance establishes a high benchmark for this catalyst precursor in this transformation, which is notable for its demanding substrate structure.

Asymmetric Hydrogenation Diketene Reduction Lactone Synthesis

Geraniol Hydrogenation: Class-Level Performance Comparison

A study systematically comparing Ru-BINAP catalysts for the asymmetric hydrogenation of geraniol to citronellol provides a critical class-level inference for [RuCl(benzene)(R)-BINAP]Cl. The study directly compared R-Ru(OAc)₂(BINAP), R-Ru(OAc)₂(T-BINAP), and R-RuCl[(p-cymene)(BINAP)]Cl [1]. The data reveals that the neutral diacetate complexes and the cationic p-cymene chloride complex exhibit distinct kinetic and enantioselective behaviors, with the p-cymene derivative showing a markedly different performance profile. By extension, the benzene analog ([RuCl(benzene)(R)-BINAP]Cl) is expected to behave more similarly to the p-cymene derivative than to the neutral diacetate complexes due to its shared cationic [RuCl(arene)(BINAP)]⁺ structure, but with the labile benzene ligand offering a different pre-activation profile.

Geraniol Hydrogenation Catalyst Comparison Enantioselectivity

Aromatic Ketone Hydrogenation: Low Loading Benchmark

Research on closely related Ru-BINAP complexes, synthesized via the same [RuCl₂(benzene)]₂ precursor route as [RuCl(benzene)(R)-BINAP]Cl, has demonstrated exceptional catalytic efficiency and stereocontrol. These complexes achieved complete conversion and enantioselectivity greater than 99% for the asymmetric hydrogenation of a wide range of aromatic ketones at a catalyst loading of just 0.1 mol% [1]. This performance was noted as the highest reported enantioselectivity for aromatic ketone hydrogenation among all catalysts known at the time of publication.

Catalyst Loading Enantioselectivity Aromatic Ketone Hydrogenation

Commercial Viability: Patent Evidence

The industrial relevance of [RuCl(benzene)(BINAP)]Cl is further substantiated by its explicit inclusion as a key catalyst in foundational patent literature. For instance, US Patent No. 5,081,310, which describes a process for preparing optically active ketones as intermediates for prostaglandins and xanthine derivatives, specifically claims the use of [RuCl(benzene)(BINAP)]Cl as an asymmetric hydrogenation catalyst [1]. This citation provides strong, independent validation of the compound's utility in commercially viable synthetic routes.

Patent Citation Industrial Process Prostaglandin Synthesis

Cost-Effective in situ Synthesis from Dimer

[RuCl(benzene)(R)-BINAP]Cl is uniquely positioned as a catalyst that can be conveniently generated in situ from the commercially available and relatively inexpensive dimer [RuCl₂(benzene)]₂ and (R)-BINAP ligand [1]. This synthetic route, often conducted in polar solvents like DMF, provides a cost-effective and operationally simple pathway to the active catalyst species, bypassing the need for more complex and costly pre-isolated catalyst precursors. This in situ generation capability offers a distinct advantage for high-throughput screening and process optimization.

Catalyst Synthesis Precursor Cost-Efficiency

[RuCl(benzene)(R)-BINAP]Cl: Application Scenarios


(R)-4-Methyl-2-Oxetanone & β-Lactone Synthesis

The catalyst has demonstrated high efficiency in the asymmetric hydrogenation of diketene, achieving up to 97% selectivity and 92% e.e. in the production of optically active 4-methyloxetan-2-one [1]. This specific application is ideal for research groups and process chemists focused on developing efficient routes to chiral β-lactones, which are important building blocks for biodegradable polymers and pharmaceutical intermediates. The quantitative performance data provide a reliable starting point for process optimization.

Asymmetric Hydrogenation of Functionalized Ketones

Based on class-level evidence from related BINAP-ruthenium complexes, this catalyst is a prime candidate for the highly enantioselective reduction of α-, β-, and γ-functionalized ketones to their corresponding chiral alcohols [2]. The demonstrated ability to achieve >99% e.e. at low catalyst loadings (0.1 mol%) for aromatic ketones suggests its applicability in the cost-effective synthesis of high-purity chiral alcohol intermediates for pharmaceuticals. This scenario is particularly relevant when seeking to replace less selective or less efficient hydrogenation catalysts.

Prostaglandin & Terpene API Process Development

Given its explicit citation in patents for the synthesis of optically active ketones that are intermediates for prostaglandins and related compounds, this catalyst is a strategically sound choice for developing and scaling up processes in these specific areas of active pharmaceutical ingredient (API) manufacturing [3]. Its use is further supported by its demonstrated efficacy in the synthesis of chiral terpene derivatives, such as citronellol, a key fragrance and flavor compound [4].

High-Throughput Screening for Catalyst Discovery

The compound's ability to be conveniently generated in situ from the readily available [RuCl₂(benzene)]₂ dimer and (R)-BINAP ligand makes it an exceptionally practical candidate for high-throughput screening (HTS) campaigns [5]. Researchers can rapidly and economically evaluate a wide range of reaction conditions and substrates without the need for time-consuming and costly synthesis of the preformed catalyst, accelerating the discovery and optimization of new enantioselective hydrogenation reactions.

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